

# Usaramine N-oxide (CAS No. 117020-54-9): A Technical Guide

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## Compound of Interest

Compound Name: Usaramine N-oxide

Cat. No.: B15584813

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## Introduction

**Usaramine N-oxide** is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species, notably within the genera *Crotalaria* and *Senecio*.<sup>[1]</sup> As the N-oxide metabolite of usaramine, it plays a significant role in the toxicological profile of these plants. PAs and their N-oxides are recognized for their potential hepatotoxicity, which is a primary concern for human and animal health, particularly through the consumption of contaminated herbal remedies, teas, and food products.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and toxicological mechanisms of **Usaramine N-oxide**, along with detailed experimental protocols relevant to its study.

## Chemical and Physical Properties

**Usaramine N-oxide** is a complex macrocyclic diester. Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	117020-54-9	[4]
Molecular Formula	C <sub>18</sub> H <sub>25</sub> NO <sub>7</sub>	[5]
Molecular Weight	367.39 g/mol	[6]
IUPAC Name	(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxo-14-azoniatricyclo[9.5.1.0 <sup>14,17</sup> ]heptadec-11-ene-3,8-dione	[7]
Synonyms	trans-Retrorsine N-oxide, Mucronatine N-oxide	[6]
Appearance	Solid	[6]
Storage Temperature	-20°C	[6]
Purity (typical)	≥90.0% (HPLC)	[6]

## Synthesis

The synthesis of **Usaramine N-oxide** from its parent alkaloid, usaramine, involves the selective oxidation of the tertiary amine. While a specific protocol for usaramine is not widely published, a general and reliable method for the N-oxidation of pyrrolizidine alkaloids utilizes meta-chloroperoxybenzoic acid (m-CPBA).

## Proposed Synthetic Protocol: N-Oxidation of Usaramine

**Principle:** The tertiary amine of the pyrrolizidine core acts as a nucleophile, attacking the electrophilic oxygen of m-CPBA. This concerted reaction yields the corresponding N-oxide and meta-chlorobenzoic acid as a byproduct. The increased polarity of the N-oxide facilitates its separation from the starting material.

**Materials and Reagents:**

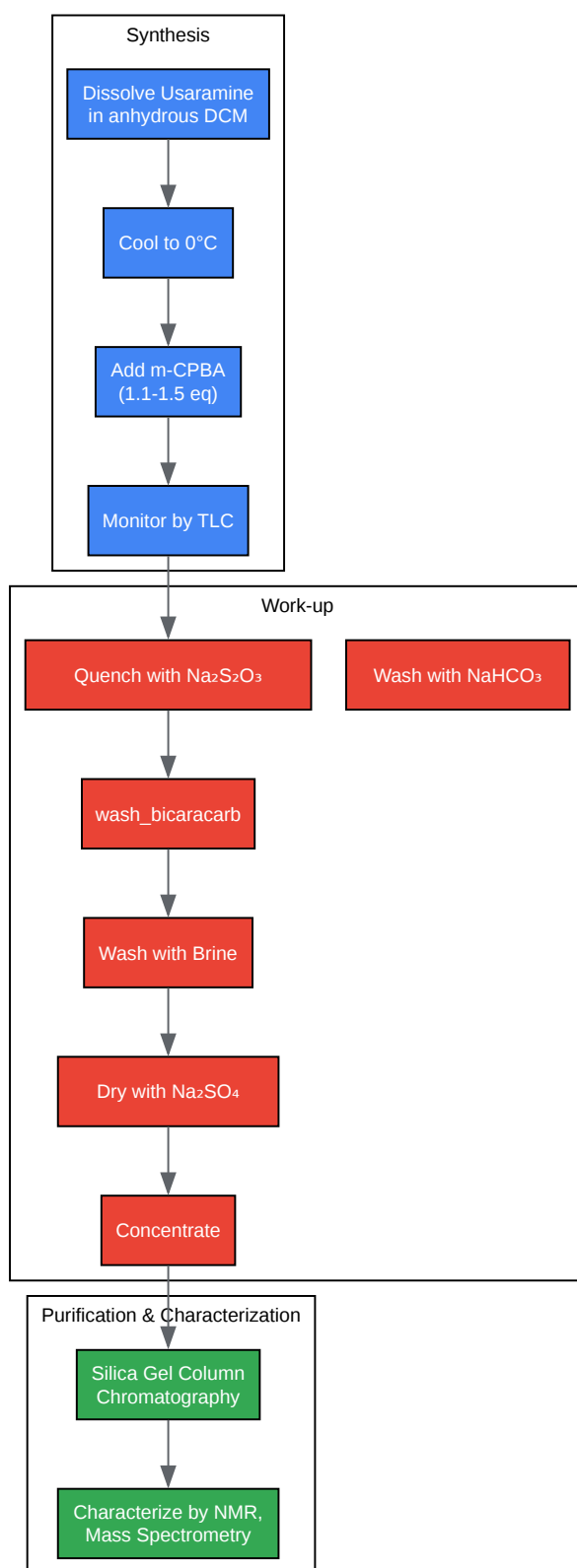
- Usaramine
- meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, methanol)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve usaramine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
- **Addition of Oxidant:** Cool the solution to  $0^\circ\text{C}$  in an ice bath. To the stirring solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes. The purity of the m-CPBA should be accounted for when calculating the required mass.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/methanol (9:1). The reaction is complete upon the disappearance of the usaramine spot and the appearance of a more polar product spot.
- **Work-up:** Upon completion, quench the reaction by adding saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  (to remove m-chlorobenzoic acid) and brine.
- **Isolation:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude **Usaramine N-oxide**.

- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., a gradient of methanol in ethyl acetate) to isolate the pure **Usaramine N-oxide**.
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Purification of **Usaramine N-oxide**



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Caption: Workflow for the synthesis and purification of **Usaramine N-oxide**.

# Biological Activity and Toxicology

## Mechanism of Action and Hepatotoxicity

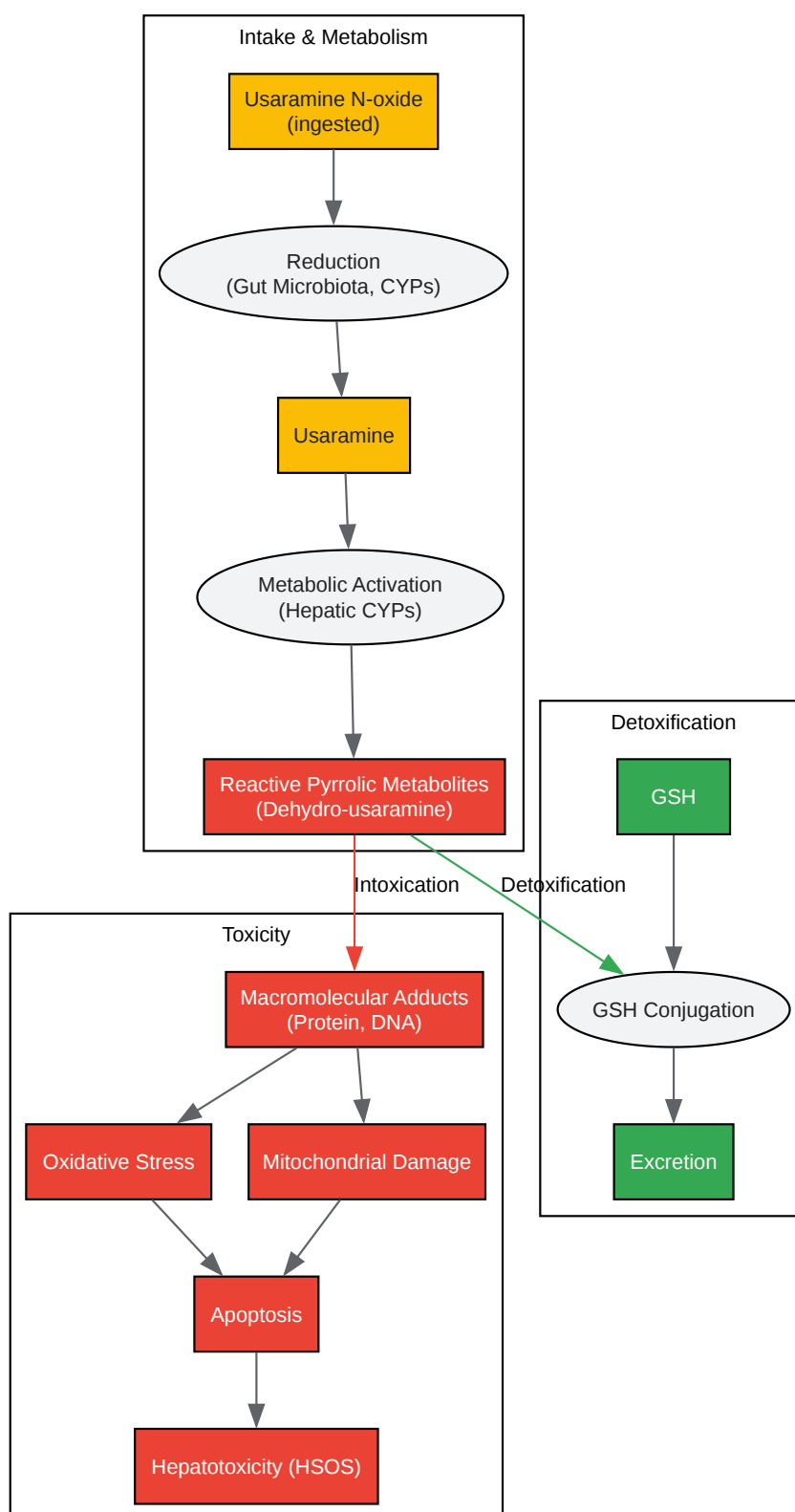
The toxicity of **Usaramine N-oxide** is intrinsically linked to its metabolic fate. While N-oxides are generally more water-soluble and less toxic than their parent tertiary amines, they can be reduced back to the parent PA in vivo, particularly by gut microbiota and hepatic cytochrome P450 enzymes.[8][9] The re-formed usaramine then undergoes metabolic activation in the liver.

This activation is primarily mediated by cytochrome P450 monooxygenases (CYPs), which convert the unsaturated pyrrolizidine core into highly reactive pyrrolic esters, such as dehydro-usaramine.[2] These electrophilic metabolites can readily form covalent adducts with cellular macromolecules, including proteins and DNA.[7] The formation of these adducts is considered the primary initiating event in PA-induced hepatotoxicity, leading to:

- **Cellular Dysfunction:** Adduction to critical proteins can impair their function, disrupting cellular homeostasis.
- **Oxidative Stress:** The metabolic processes and cellular damage can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. Glutathione (GSH) plays a crucial role in detoxifying the reactive pyrrolic metabolites, and depletion of GSH can exacerbate cellular injury.[1][7]
- **Apoptosis:** The culmination of cellular damage and stress can trigger programmed cell death (apoptosis), often through the mitochondrial pathway, leading to hepatocyte loss and liver injury.[10]

The primary manifestation of acute PA toxicity is hepatic sinusoidal obstruction syndrome (HSOS), characterized by damage to the sinusoidal endothelial cells of the liver.[2]

### Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity



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Caption: Metabolic activation and toxicity pathway of **Usaramine N-oxide**.

## Quantitative Toxicological and Pharmacokinetic Data

Specific LD<sub>50</sub> or IC<sub>50</sub> values for **Usaramine N-oxide** are not readily available in the public domain. However, studies on related pyrrolizidine alkaloids provide a basis for assessing its potential toxicity. For instance, in vitro studies using human hepatocellular carcinoma (HepG2) cells have been employed to compare the cytotoxic potencies of various PAs.[5]

A study on the pharmacokinetics of usaramine (URM) and its N-oxide (UNO) in rats following intravenous and oral administration provides valuable quantitative data.[3]

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and **Usaramine N-oxide** (UNO) in Rats after Intravenous Administration of URM (1 mg/kg)[3]

Parameter	Male Rats (URM)	Male Rats (UNO)	Female Rats (URM)	Female Rats (UNO)
AUC <sub>0-t</sub> (ng/mL*h)	363 ± 65	172 ± 32	744 ± 122	30.7 ± 7.4
Clearance (L/h/kg)	2.77 ± 0.50	-	1.35 ± 0.19	-

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and **Usaramine N-oxide** (UNO) in Rats after Oral Administration of URM (10 mg/kg)[3]

Parameter	Male Rats (URM)	Male Rats (UNO)	Female Rats (URM)	Female Rats (UNO)
AUC <sub>0-t</sub> (ng/mL*h)	1960 ± 208	1637 ± 246	6073 ± 488	300 ± 62
Oral Bioavailability (%)	54.0	-	81.7	-

These data indicate significant sex-based differences in the pharmacokinetics and metabolism of usaramine in rats.[3]



# Experimental Protocols

## In Vitro Hepatotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of **Usaramine N-oxide** in a human liver cell line, such as HepG2, which is a common model for in vitro toxicology studies.

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

### Materials and Reagents:

- HepG2 cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- **Usaramine N-oxide**
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

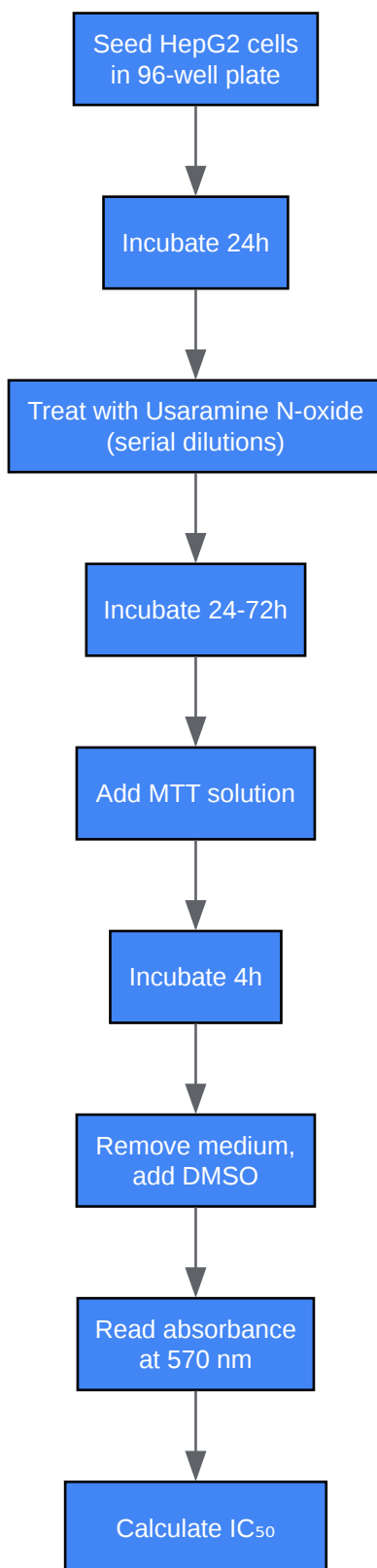
### Procedure:

- **Cell Seeding:** Seed HepG2 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Usaramine N-oxide** in cell culture medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound dilutions to the

respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

#### Workflow for In Vitro Cytotoxicity Assay



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Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

## Quantification in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of usaramine and **Usaramine N-oxide** in rat plasma.[3]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices. The compounds are separated by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode.

### Materials and Reagents:

- Rat plasma samples
- Usaramine and **Usaramine N-oxide** reference standards
- Internal standard (IS), e.g., Senecionine
- Methanol, Acetonitrile (LC-MS grade)
- Formic acid, Ammonium acetate
- ACQUITY UPLC BEH C<sub>18</sub> Column (50 × 2.1 mm, 1.7 μm) or equivalent

### Procedure:

- Sample Preparation:
  - To a 10 μL aliquot of plasma, add 10 μL of the internal standard working solution (e.g., 100 ng/mL).
  - Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
  - Vortex and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Conditions:

- Column: ACQUITY UPLC BEH C<sub>18</sub> (50 × 2.1 mm, 1.7 μm)
- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)
- Flow Rate: 0.5 mL/min
- Gradient Elution: A suitable gradient to separate the analytes.
- Injection Volume: 1 μL
- Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Monitor specific MRM transitions for usaramine, **Usaramine N-oxide**, and the IS.
- Calibration and Quantification:
  - Prepare a calibration curve by spiking blank plasma with known concentrations of usaramine and **Usaramine N-oxide**.
  - Process the calibration standards and quality control (QC) samples alongside the unknown samples.
  - Quantify the analytes in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.

## Conclusion

**Usaramine N-oxide**, as a metabolite of a naturally occurring pyrrolizidine alkaloid, represents a significant area of study in toxicology and drug development. Its toxicity is primarily mediated through its in vivo conversion to the parent alkaloid, usaramine, which then undergoes metabolic activation to form reactive species that cause liver damage. Understanding the mechanisms of its toxicity and possessing robust analytical and synthetic methods are crucial for assessing the risks associated with PA-containing products and for the broader study of xenobiotic metabolism and toxicity. The protocols and data presented in this guide offer a foundational resource for researchers engaged in this field.

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